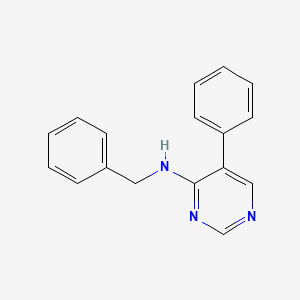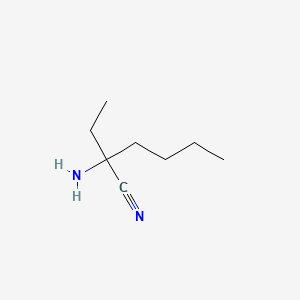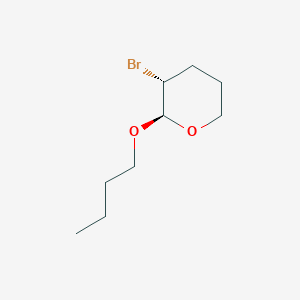
(2R,3R)-3-Bromo-2-butoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Bromo-2-butoxyoxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of a bromine atom and a butoxy group attached to the oxane ring. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Bromo-2-butoxyoxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2R,3R)-2-butoxyoxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-3-Bromo-2-butoxyoxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted oxanes with different functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced oxane derivatives.
Applications De Recherche Scientifique
Chemistry: (2R,3R)-3-Bromo-2-butoxyoxane is used as an intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and the development of chiral catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving oxane derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry are exploited in the manufacture of polymers, agrochemicals, and other high-value products.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-Bromo-2-butoxyoxane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The oxane ring can participate in ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its biological activity are determined by the specific enzymes or receptors it interacts with.
Comparaison Avec Des Composés Similaires
(2R,3R)-3-Chloro-2-butoxyoxane: Similar structure but with a chlorine atom instead of bromine.
(2R,3R)-3-Iodo-2-butoxyoxane: Similar structure but with an iodine atom instead of bromine.
(2R,3R)-3-Fluoro-2-butoxyoxane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The uniqueness of (2R,3R)-3-Bromo-2-butoxyoxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
61092-42-0 |
|---|---|
Formule moléculaire |
C9H17BrO2 |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
(2R,3R)-3-bromo-2-butoxyoxane |
InChI |
InChI=1S/C9H17BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
QLTXRMZGTJMNBH-RKDXNWHRSA-N |
SMILES isomérique |
CCCCO[C@H]1[C@@H](CCCO1)Br |
SMILES canonique |
CCCCOC1C(CCCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



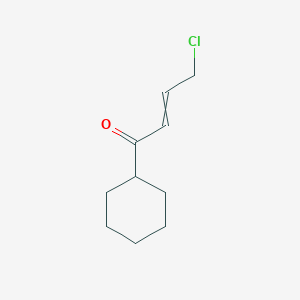
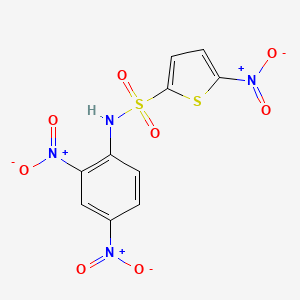
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
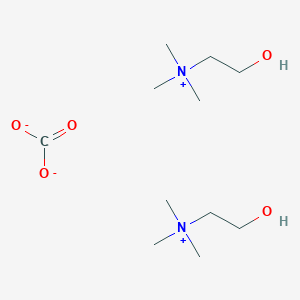
![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
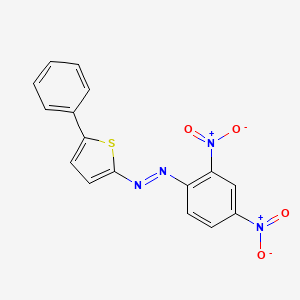

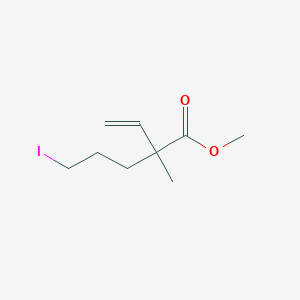
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
